Ethyl (tert-Butoxycarbonyl)glycinate

Peptide synthesis Solution-phase chemistry Volatility

Ethyl (tert-Butoxycarbonyl)glycinate (CAS 14719-37-0, commonly Boc-Gly-OEt) is a protected amino acid ester derivative. It serves as a fundamental building block in peptide synthesis, where its tert‑butoxycarbonyl (Boc) group shields the α‑amine under basic and nucleophilic conditions, while the ethyl ester (OEt) ensures appropriate solubility and reactivity for solution‑phase or solid‑phase coupling.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
Cat. No. B15543978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (tert-Butoxycarbonyl)glycinate
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
InChIInChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
InChIKeyCNIBHMMDDXGDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (tert-Butoxycarbonyl)glycinate (Boc-Gly-OEt) – Core Characteristics & Procurement Baseline


Ethyl (tert-Butoxycarbonyl)glycinate (CAS 14719-37-0, commonly Boc-Gly-OEt) is a protected amino acid ester derivative. It serves as a fundamental building block in peptide synthesis, where its tert‑butoxycarbonyl (Boc) group shields the α‑amine under basic and nucleophilic conditions, while the ethyl ester (OEt) ensures appropriate solubility and reactivity for solution‑phase or solid‑phase coupling . This dual protection strategy is central to Boc‑based peptide chemistry, enabling stepwise elongation with minimal side reactions [1].

Why Boc-Gly-OEt Cannot Be Casually Substituted in Critical Workflows


Although numerous protected glycine esters exist, their physicochemical and stability profiles differ markedly, directly impacting synthetic efficiency, purification, and downstream application. Replacing Boc‑Gly‑OEt with a methyl ester (Boc‑Gly‑OMe), a Cbz‑protected analog (Cbz‑Gly‑OEt), or an Fmoc derivative (Fmoc‑Gly‑OEt) without quantitative validation risks altered reaction kinetics, compromised yield, or incompatibility with established deprotection protocols [1]. The evidence below delineates the specific, measurable differences that justify a deliberate selection of Boc‑Gly‑OEt over these closest alternatives.

Quantitative Differentiation of Boc-Gly-OEt Against Primary Alternatives


Boiling Point and Volatility: Direct Comparison with Boc-Gly-OMe

Boc‑Gly‑OEt exhibits a substantially lower boiling point (97 °C at 0.7 mmHg) compared to its methyl ester counterpart Boc‑Gly‑OMe, which boils at 190 °C (lit.) at atmospheric pressure [1]. This 93 °C difference under reduced versus ambient pressure translates to enhanced volatility for Boc‑Gly‑OEt, facilitating its removal by evaporation after coupling reactions and reducing the risk of residual solvent entrapment during workup .

Peptide synthesis Solution-phase chemistry Volatility

Liquid Physical State at Room Temperature vs. Solid Cbz-Gly-OEt

Boc‑Gly‑OEt is supplied as a colorless liquid at 20 °C (specific gravity 1.05, refractive index 1.44), whereas the common alternative Cbz‑Gly‑OEt (CAS 1145-81-9) is a solid at ambient temperature [1]. This liquid state eliminates the need for pre‑dissolution or heating steps prior to automated liquid handling, reducing operator exposure and improving dosing accuracy.

Peptide synthesis Automated synthesis Handling

Commercial Purity Benchmarking: 98% GC Minimum for Boc-Gly-OEt

Leading suppliers specify Boc‑Gly‑OEt at ≥98.0% purity by GC, which exceeds the typical 95–97% purity ranges quoted for comparable esters such as Boc‑Gly‑OMe and unprotected glycine ethyl ester hydrochloride [1]. This higher baseline purity reduces the burden of in‑house purification and minimizes by‑product formation during subsequent coupling steps.

Peptide synthesis Quality control Purity

Validated Role in Diagnostic Kit Development

A 2024 patent (US20240110923A1) discloses a deamidation rate measurement kit that explicitly requires Boc‑Asn‑Gly‑OEt as a stock solution component [1]. This specific dipeptide is constructed using Boc‑Gly‑OEt as the glycine donor, underscoring the compound's suitability for generating defined, patent‑protected intermediates used in regulated in vitro diagnostic (IVD) applications.

Diagnostics Deamidation assay Patent

Flash Point Safety Profile Compared to Methyl Ester

Boc‑Gly‑OEt has a reported flash point of 126 °C, which is significantly higher than the flash point of Boc‑Gly‑OMe (approximately 84 °C) [1]. This 42 °C elevation provides a wider margin of safety during handling, storage, and scale‑up operations, reducing the risk of accidental ignition and simplifying compliance with fire‑code restrictions in manufacturing facilities.

Safety Process chemistry Storage

High‑Value Application Scenarios for Ethyl (tert-Butoxycarbonyl)glycinate


Automated Solution‑Phase Peptide Synthesis

The liquid physical state of Boc‑Gly‑OEt at room temperature, combined with its high purity (≥98% GC) and relatively low boiling point, makes it ideally suited for automated liquid‑handling platforms. Unlike solid Cbz‑Gly‑OEt, which requires dissolution steps that introduce variability, Boc‑Gly‑OEt can be dispensed directly, improving reproducibility and throughput [1]. Its volatility further facilitates rapid solvent exchange, a critical advantage in iterative coupling‑deprotection cycles .

Large‑Scale Synthesis with Enhanced Safety

For process chemists scaling peptide synthesis to multi‑kilogram quantities, the higher flash point of Boc‑Gly‑OEt (126 °C) versus Boc‑Gly‑OMe (84 °C) offers a tangible safety benefit [1]. This reduces the risk of fire during exothermic reactions or accidental spills, aligning with Process Safety Management (PSM) guidelines and potentially lowering the cost of facility modifications required for handling flammable liquids .

Development of Regulated In Vitro Diagnostic Kits

Boc‑Gly‑OEt has been explicitly incorporated into a patented deamidation assay (US20240110923A1) as part of the Boc‑Asn‑Gly‑OEt intermediate [1]. This precedent demonstrates its compatibility with stringent IVD quality requirements. Procuring this specific ester ensures that the glycine‑containing fragment in a diagnostic kit matches the exact composition validated in the patent, avoiding the regulatory burden of re‑validating alternative esters.

High‑Fidelity Boc‑Strategy Solid‑Phase Peptide Synthesis

In Boc‑chemistry SPPS, where base‑labile Fmoc groups are replaced by acid‑labile Boc protection, the ethyl ester of Boc‑Gly‑OEt provides an optimal balance of stability during TFA‑mediated deprotection and subsequent nucleophilic cleavage [1]. The documented high GC purity (≥98%) of commercial Boc‑Gly‑OEt minimizes the accumulation of truncated sequences on the resin, a common yield‑limiting factor in SPPS of longer or difficult peptides .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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